molecular formula C14H15NO2S B2480407 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2034270-91-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide

Cat. No.: B2480407
CAS No.: 2034270-91-0
M. Wt: 261.34
InChI Key: DTZGECHKLUMZLI-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

N-(2-Acylaryl)benzamides and analogous compounds, including those with thiophene and cyclopropane-carboxamide structures, are studied for their reactivity under specific cyclization conditions. These compounds undergo Camps cyclization to form quinolinones, demonstrating the utility of these structures in synthesizing complex heterocyclic compounds (S. S. Mochalov et al., 2016).

Catalytic Processes

Research on copper-catalyzed intramolecular cyclization of substituted thioureas highlights the synthesis of N-benzothiazol-2-yl-amides, showing the versatility of thiophene-containing compounds in catalytic processes and the synthesis of heterocyclic amides (Junke Wang et al., 2008).

Anticancer Activity

Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitutions, have shown inhibitory activity against histone deacetylases, indicating potential applications in cancer treatment through the induction of cell-cycle arrest and apoptosis in cancer cell lines (J. Jiao et al., 2009).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of thiophene-containing compounds, such as those derived from benzo[b]thiophen-2-yl-hydrazonoesters, have been explored for their potential in producing antimicrobial agents, demonstrating the role of thiophene structures in medicinal chemistry (Sailaja Rani Talupur et al., 2021).

Heterocyclic Synthesis

Efforts in heterocyclic synthesis involve the use of thiophene analogs, such as the study on cyclopropacycloheptathiophenones and their unexpected rearrangement with dithiols leading to the synthesis of benzo- and cyclo-octa-thiophenes, highlighting the complex reactivity and synthetic utility of thiophene-containing compounds (B. Hanquet et al., 1985).

Safety and Hazards

The safety and hazards associated with benzo[b]thiophene derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research of benzo[b]thiophene derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-12(7-15-14(17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,16H,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZGECHKLUMZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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